
Methyl(R)-2-amino-3-(6-chloropyridin-3-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl®-2-amino-3-(6-chloropyridin-3-yl)propanoate is a chemical compound that belongs to the class of amino acid derivatives It features a pyridine ring substituted with a chlorine atom at the 6-position and an amino group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl®-2-amino-3-(6-chloropyridin-3-yl)propanoate typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-chloropyridine-3-carboxylic acid.
Amidation: The carboxylic acid is then converted to its corresponding amide using reagents such as thionyl chloride and ammonia.
Reduction: The amide is reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Esterification: The amine is then esterified with methanol in the presence of an acid catalyst to yield Methyl®-2-amino-3-(6-chloropyridin-3-yl)propanoate.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl®-2-amino-3-(6-chloropyridin-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or primary amines under basic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl®-2-amino-3-(6-chloropyridin-3-yl)propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to natural amino acids.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl®-2-amino-3-(6-chloropyridin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can mimic the structure of natural amino acids, allowing it to bind to active sites on enzymes or receptors, thereby inhibiting their function or altering their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
Methyl®-2-amino-3-(6-methylpyridin-3-yl)propanoate: Similar structure but with a methyl group instead of a chlorine atom.
Methyl®-2-amino-3-(6-fluoropyridin-3-yl)propanoate: Similar structure but with a fluorine atom instead of a chlorine atom.
Methyl®-2-amino-3-(6-bromopyridin-3-yl)propanoate: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
Methyl®-2-amino-3-(6-chloropyridin-3-yl)propanoate is unique due to the presence of the chlorine atom, which can influence its reactivity and binding properties. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can enhance the compound’s affinity for certain molecular targets.
Propiedades
Fórmula molecular |
C9H11ClN2O2 |
|---|---|
Peso molecular |
214.65 g/mol |
Nombre IUPAC |
methyl (2R)-2-amino-3-(6-chloropyridin-3-yl)propanoate |
InChI |
InChI=1S/C9H11ClN2O2/c1-14-9(13)7(11)4-6-2-3-8(10)12-5-6/h2-3,5,7H,4,11H2,1H3/t7-/m1/s1 |
Clave InChI |
FESNTICFMHGKIN-SSDOTTSWSA-N |
SMILES isomérico |
COC(=O)[C@@H](CC1=CN=C(C=C1)Cl)N |
SMILES canónico |
COC(=O)C(CC1=CN=C(C=C1)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


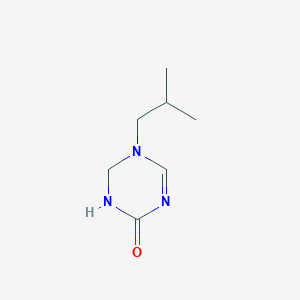

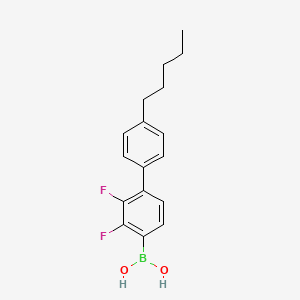
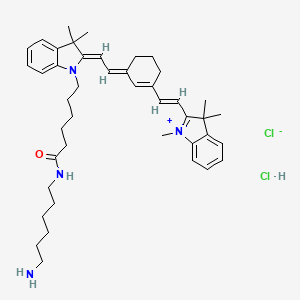


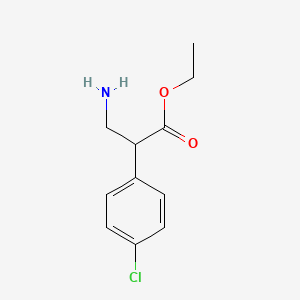
![2-(5-Methyl-1H-benzo[d]imidazol-2(3H)-ylidene)malononitrile](/img/structure/B13127400.png)

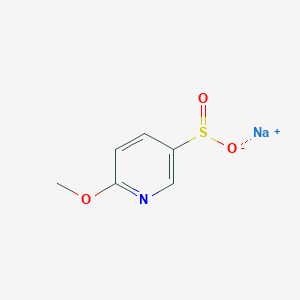
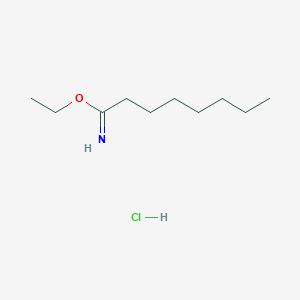
![tert-Butyl (2-oxa-5-azaspiro[3.5]nonan-8-yl)carbamate](/img/structure/B13127418.png)


